molecular formula C18H32O5 B12805113 [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate CAS No. 28454-97-9

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate

Cat. No.: B12805113
CAS No.: 28454-97-9
M. Wt: 328.4 g/mol
InChI Key: CEZONBVMFRWNCJ-CYGHRXIMSA-N
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Description

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is a complex organic compound characterized by its unique furan-fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate typically involves multiple steps, starting from simpler precursors. One common method involves the use of hexahydrofuro[3,2-b]furan derivatives, which undergo hydroxylation and esterification reactions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like chromatography and crystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce primary alcohols .

Scientific Research Applications

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • [(3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one]
  • [(3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2,5-dione]
  • [(3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate]

Uniqueness

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is unique due to its specific ester linkage and the presence of a long dodecanoate chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

CAS No.

28454-97-9

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate

InChI

InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-16(20)23-15-13-22-17-14(19)12-21-18(15)17/h14-15,17-19H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1

InChI Key

CEZONBVMFRWNCJ-CYGHRXIMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1COC2C1OCC2O

Origin of Product

United States

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